molecular formula C12H12ClFN2O2S B2729743 (5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1173403-34-3

(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No. B2729743
CAS RN: 1173403-34-3
M. Wt: 302.75
InChI Key: BWTXXYUBNVQFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C12H12ClFN2O2S and its molecular weight is 302.75. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study by (Mohanty et al., 2015) reported that thiazolidinedione derivatives have demonstrated significant antibacterial activity. Compounds with pyridine or piperazine moieties showed notably good to excellent antibacterial effects.
  • (Stana et al., 2014) also found that certain thiazolidinedione derivatives exhibited strong antimicrobial activities against various pathogenic bacterial strains.

Anticancer and Anti-inflammatory Properties

  • In a study by (Uwabagira & Sarojini, 2019), a thiazolidinedione compound showed in vitro anticancer activity against human breast adenocarcinoma cell lines and displayed anti-inflammatory activity.
  • (Kumar & Sharma, 2022) synthesized derivatives of thiazolidinedione, which demonstrated anticancer activity, particularly against the MCF-7 human breast cancer cell line.

Corrosion Inhibition

  • In an interesting application beyond biological activities, (Yadav et al., 2015) explored the use of thiazolidinedione derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions.

Apoptosis Induction and DNA Interaction

  • A study by (Barros et al., 2013) indicated that thiazacridine derivatives, which combine a thiazolidinedione nucleus, induced apoptosis in human colon carcinoma cells and inhibited DNA topoisomerase I activity.

Antihyperglycemic Effects

  • Additionally, (Gutiérrez-Hernández et al., 2019) found that benzimidazole-thiazolidinedione hybrids have promising antidiabetic actions linked to insulin sensitization mechanisms.

Dual Inhibitory Action on Signaling Pathways

  • (Li et al., 2010) discovered a thiazolidinedione derivative acting as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, indicating potential in cancer treatment.

properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S.ClH/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTXXYUBNVQFKI-VEZAGKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.